molecular formula C11H14O2 B3374826 3-Methyl-4-(propan-2-yl)benzoic acid CAS No. 104175-29-3

3-Methyl-4-(propan-2-yl)benzoic acid

Cat. No.: B3374826
CAS No.: 104175-29-3
M. Wt: 178.23
InChI Key: MBRCYQOQDGYLIZ-UHFFFAOYSA-N
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Description

3-Methyl-4-(propan-2-yl)benzoic acid is an organic compound belonging to the class of aromatic carboxylic acids. It is characterized by a benzene ring substituted with a methyl group at the 3-position and an isopropyl group at the 4-position, along with a carboxylic acid functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of 3-methyl-4-(propan-2-yl)toluene with acetyl chloride in the presence of an aluminum chloride catalyst. The reaction proceeds under anhydrous conditions to yield this compound.

  • Oxidation of Alkylbenzenes: Another method involves the oxidation of 3-methyl-4-(propan-2-yl)toluene using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂). The oxidation process converts the methyl group to a carboxylic acid group.

Industrial Production Methods: In industrial settings, the compound is typically synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems are employed to enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various derivatives, such as esters and amides.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the benzene ring.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₂Cl₂, and other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH₄) and other reducing agents.

  • Substitution: Concentrated nitric acid (HNO₃) and halogens (Cl₂, Br₂) in the presence of a catalyst.

Major Products Formed:

  • Esters and Amides: Resulting from oxidation reactions.

  • Alcohols and Aldehydes: Resulting from reduction reactions.

  • Nitro and Halogenated Compounds: Resulting from substitution reactions.

Scientific Research Applications

3-Methyl-4-(propan-2-yl)benzoic acid finds applications in various fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which 3-Methyl-4-(propan-2-yl)benzoic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential enzymes. In antioxidant activity, it may scavenge free radicals and prevent oxidative stress.

Molecular Targets and Pathways Involved:

  • Antimicrobial Activity: Targets bacterial cell walls and enzymes.

  • Antioxidant Activity: Interacts with free radicals and reactive oxygen species.

Comparison with Similar Compounds

  • 4-Methylbenzoic Acid: Lacks the isopropyl group.

  • 3,4-Dimethylbenzoic Acid: Has an additional methyl group at the 3-position.

  • 4-Isopropyl-3-methylphenol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

Properties

IUPAC Name

3-methyl-4-propan-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7(2)10-5-4-9(11(12)13)6-8(10)3/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRCYQOQDGYLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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